molecular formula C21H16N2O3S2 B2592591 2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 896363-05-6

2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2592591
CAS RN: 896363-05-6
M. Wt: 408.49
InChI Key: DSCKGGNROJXPHB-UHFFFAOYSA-N
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Description

2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is a thiazole-based compound that has been synthesized through various methods and has shown promising results in biochemical and physiological studies. In

Scientific Research Applications

Electrophysiological Activity

The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds related to 2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, have been examined. Some compounds in this series demonstrated potent electrophysiological activity, comparable to that of known class III agents used in clinical trials (Morgan et al., 1990).

Chemical Properties and Theoretical Analysis

A study conducted on a structurally similar compound, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, involved detailed experimental (XRD, FT-IR, UV-VIS, NMR) and theoretical (NBO, NLO, local & global chemical activity) studies. These analyses provide insights into the molecular and chemical properties, highlighting the electrophilic and nucleophilic nature of the compound (Gültekin et al., 2020).

Antimicrobial and Antifungal Activity

Several studies have explored the antimicrobial and antifungal potential of derivatives of naphthalen-2-ylthiazol-2-yl compounds. For instance, certain derivatives exhibited significant antibacterial activity against various bacterial strains, as well as antifungal activity against different fungal strains (Patel & Patel, 2015). Another study discovered that certain sulfonyl-substituted nitrogen-containing heterocyclic systems, which are structurally related, showed sensitivity to both Gram-positive and Gram-negative bacteria, and also exhibited antifungal activity (Sych et al., 2019).

Cancer Research

In cancer research, a derivative of naphthalen-2-ylthiazol-2-yl demonstrated promising anticancer properties. Compounds synthesized from it were evaluated for their anticancer activity and showed varying degrees of efficacy (Salahuddin et al., 2014).

Fluorescence and Colorimetric Sensing

N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which are structurally related to the compound , have been synthesized and analyzed for their potential in colorimetric sensing of fluoride anions. These compounds exhibited a significant color transition, demonstrating their potential in detecting fluoride anions in solution (Younes et al., 2020).

Spectrophotometric Applications

New thiazolylazo dyes structurally related to 2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide have been synthesized and used for the spectrophotometric determination of copper(ii) in water samples (Bazel et al., 2018).

PET Imaging in Cancer

Carbon-11 labeled naphthalene-sulfonamides, closely related to the compound of interest, have been synthesized for potential use in positron emission tomography (PET) imaging for human CCR8, a significant target in cancer research (Wang et al., 2008).

properties

IUPAC Name

2-methylsulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-28(25,26)19-9-5-4-8-17(19)20(24)23-21-22-18(13-27-21)16-11-10-14-6-2-3-7-15(14)12-16/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCKGGNROJXPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

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